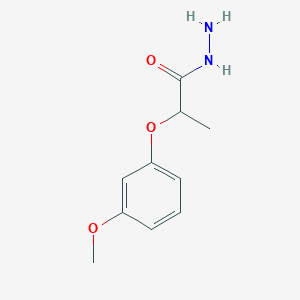
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Properties
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid has been explored for its potential antibacterial properties. Research conducted in the late 20th and early 21st centuries focused on the synthesis of various quinoline derivatives, including those with modifications at the 7-position, to assess their effectiveness against a broad spectrum of bacterial strains. These studies revealed that certain derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa. The structural modification of quinoline compounds, by introducing different substituents, plays a significant role in enhancing their antibacterial efficacy. For instance, the introduction of amino and nitro groups at specific positions has been shown to significantly improve their antibacterial properties, making these compounds promising candidates for the development of new antibacterial agents (Miyamoto et al., 1990).
Synthesis and Chemical Reactivity
The compound has also served as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. Techniques such as microwave-irradiated synthesis have been employed to produce derivatives with enhanced yields and reduced reaction times. These synthetic approaches have facilitated the exploration of the compound's reactivity and its utility in constructing complex molecular architectures. Such synthetic endeavors have not only expanded the chemical space of quinoline derivatives but have also contributed to the understanding of the structure-activity relationships that govern their biological activities (Bhatt & Agrawal, 2010).
Pharmacological Potential
Beyond its antibacterial applications, 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid and its derivatives have been investigated for various pharmacological properties, including antinociceptive, anti-inflammatory, and anticonvulsant activities. These studies have demonstrated that certain quinoline carboxamide derivatives exhibit significant pharmacological effects in vivo, highlighting the therapeutic potential of these compounds in managing pain, inflammation, and convulsions. The organocatalytic synthesis of these derivatives has been optimized to achieve good to excellent yields, further underscoring the feasibility of developing clinically relevant drugs from this chemical scaffold (Wilhelm et al., 2014).
Antioxidant Properties
The antioxidant properties of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid derivatives have also been explored. Research indicates that certain triazoyl carboxylates synthesized from this compound exhibit promising in vitro antioxidant activity. These findings suggest potential applications in preventing oxidative stress-related diseases, further broadening the scope of therapeutic uses for this chemical scaffold (Saraiva et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c1-9-12(17)6-5-10-11(16(20)21)8-14(19-15(9)10)13-4-2-3-7-18-13/h2-8H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNUJZLCVCZKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397638 | |
| Record name | 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
CAS RN |
588696-82-6 | |
| Record name | 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Tosyl-6-azabicyclo[3.1.0]hexane](/img/structure/B1598583.png)


![2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid](/img/structure/B1598587.png)

![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1598590.png)

![2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid](/img/structure/B1598598.png)

